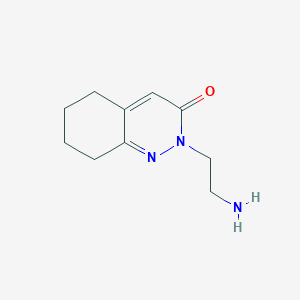
2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
概要
説明
The compound is a derivative of cinnoline, which is a nitrogen-containing heterocycle . The “2-(2-aminoethyl)” part suggests the presence of an aminoethyl group attached to the cinnoline structure .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for “2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one”, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the compound 2-Aminoethyl Hydrogen Sulfate has a molecular weight of 141.14 and is a solid at 20°C .科学的研究の応用
Synthesis of Peptide Nucleic Acid (PNA) Monomers
The compound “2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one” is a key intermediate in the synthesis of PNA monomers. PNAs are analogs of DNA with a pseudo-peptide backbone, which allows them to bind to DNA and RNA sequences with high specificity and stability. This makes them valuable for applications such as antigene strategies , molecular diagnostics , and nanotechnology .
Biomedical and Diagnostic Field
Due to its role in PNA monomer synthesis, this compound contributes to the development of molecular sensors and antigene agents. These applications are crucial in the biomedical field , where they can be used for gene editing , targeted drug delivery , and molecular diagnostics .
Development of Unusual or Modified Monomers
Researchers utilize this compound to prepare N-(2-aminoethyl)glycine derivatives, which are essential for creating unusual or modified PNA monomers. These modified monomers can lead to the development of novel therapeutic agents and customized molecular tools for various scientific applications .
Densitometric Determination of Flavonoids
In analytical chemistry, this compound is used for the densitometric determination of flavonoids . Flavonoids are important plant compounds with various health benefits, and their accurate measurement is essential for nutritional science , food industry quality control , and pharmacological research .
TRP Activator
The compound serves as a TRP activator , which is significant in studying transient receptor potential channels. These channels play a role in various physiological processes, and activating them can help in understanding cellular signaling , neurobiology , and pathophysiology of diseases .
Manipulation of Intracellular Calcium Release
It is also used to manipulate the intracellular release of calcium ions. This application is vital in cell biology and pharmacology , as calcium ions are key signaling molecules in many cellular processes, including muscle contraction , neurotransmitter release , and cell growth .
Preparation of Apoptotic Inducers
The compound is involved in the preparation of apoptotic inducers. Apoptosis, or programmed cell death, is a crucial process in developmental biology and cancer therapy . Understanding and inducing apoptosis can lead to advances in treatment strategies for diseases characterized by abnormal cell survival .
SOCE Inhibitor
Lastly, it acts as a membrane-permeable SOCE (store-operated calcium entry) inhibitor. SOCE inhibitors have potential applications in treating diseases like immunodeficiency , muscular dystrophy , and neurodegenerative disorders , where calcium regulation is disrupted .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-5-6-13-10(14)7-8-3-1-2-4-9(8)12-13/h7H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEBWJYHUVUYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)

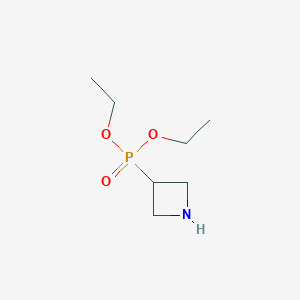

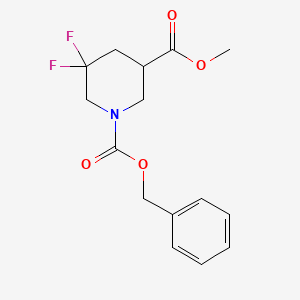
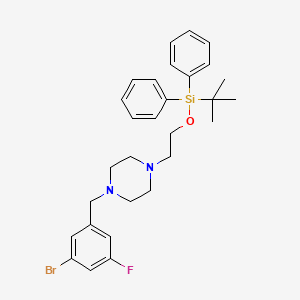


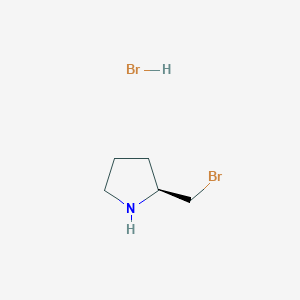


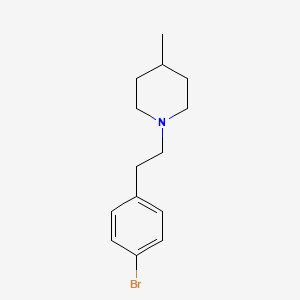

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid trifluoroacetate](/img/structure/B1529086.png)